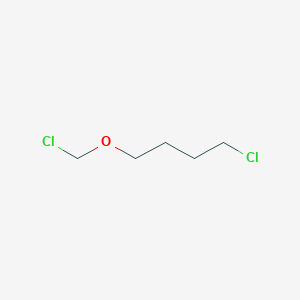![molecular formula C11H18N2O2 B6235680 (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine CAS No. 2734853-36-0](/img/no-structure.png)
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine (3R-1-tBuOCP) is an organic compound that has been studied for its potential applications in scientific research. It is an isocyanide, which is a type of organic compound that contains a carbon-nitrogen triple bond. This compound has been studied for its ability to act as a catalyst in a variety of reactions, as well as its potential applications in biochemical and physiological research. In
科学的研究の応用
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine has been studied for its potential applications in scientific research. It has been used as a catalyst in a variety of reactions, including the synthesis of peptides, the synthesis of heterocyclic compounds, and the synthesis of amines. In addition, it has been used in the synthesis of polymers and in the preparation of pharmaceuticals. It has also been used in the synthesis of drugs, such as antibiotics and antiviral agents.
作用機序
The mechanism of action of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine is not fully understood. However, it is believed that the compound acts as a catalyst by facilitating the formation of a bond between two molecules. This bond is formed through a reaction known as nucleophilic substitution, in which a nucleophile (an electron-rich molecule) reacts with an electrophile (an electron-deficient molecule). This bond formation is believed to be the key to the catalytic activity of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine are not well understood. However, studies have shown that the compound has the potential to affect the activity of enzymes, proteins, and other molecules in the body. In addition, it has been suggested that (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine may act as an anti-inflammatory agent and may have potential applications in the treatment of certain diseases.
実験室実験の利点と制限
The use of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine in laboratory experiments has several advantages. For example, the compound is relatively inexpensive and easy to obtain. In addition, it is a relatively stable molecule and is not prone to degradation. Furthermore, the compound is relatively non-toxic and can be handled safely in the laboratory.
However, there are also some limitations to the use of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, the compound can be difficult to purify, which can make it difficult to obtain in a pure form. Finally, the compound can be difficult to store and handle due to its reactivity.
将来の方向性
The potential applications of (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine are numerous, and there are many potential future directions for research. For example, further research could be conducted to explore the compound’s potential as an anti-inflammatory agent and its potential applications in the treatment of certain diseases. In addition, further research could be conducted to explore the compound’s potential as a catalyst in the synthesis of other compounds, such as peptides, heterocyclic compounds, and polymers. Finally, further research could be conducted to explore the compound’s potential as an inhibitor of certain enzymes, proteins, and other molecules.
合成法
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine can be synthesized using a variety of methods. One of the most common methods is the reaction of piperidine with tert-butyl isocyanate. This reaction can be carried out in a solvent such as dichloromethane or acetonitrile, and is typically performed at room temperature. Other methods of synthesis include the reaction of piperidine with tert-butyl chloroformate, as well as the reaction of piperidine with tert-butyl cyanide.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine involves the protection of the amine group in piperidine, followed by the introduction of the isocyanate group. The tert-butoxycarbonyl (Boc) group is used as the protecting group for the amine group, and the isocyanate group is introduced using phosgene.", "Starting Materials": [ "Piperidine", "tert-Butyl chloroformate", "Triethylamine", "Phosgene", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl chloroformate and triethylamine in diethyl ether to form (tert-butoxy)carbonylpiperidine.", "Step 2: (tert-butoxy)carbonylpiperidine is then reacted with phosgene in methanol to form (3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine." ] } | |
CAS番号 |
2734853-36-0 |
製品名 |
(3R)-1-[(tert-butoxy)carbonyl]-3-isocyanopiperidine |
分子式 |
C11H18N2O2 |
分子量 |
210.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



